Methyl 2-(naphthalen-1-yl)-2-oxoacetate

Lipophilicity LogP ADME Profiling

Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8), also known as methyl α-oxo-1-naphthaleneacetate, is a naphthalene-substituted α-ketoester with a molecular weight of 214.22 g/mol and the formula C₁₃H₁₀O₃. This compound is utilized as an electrophilic building block in organic synthesis and medicinal chemistry research, where its α-ketoester moiety serves as a reactive handle for diverse transformations.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 16738-12-8
Cat. No. B3245279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(naphthalen-1-yl)-2-oxoacetate
CAS16738-12-8
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H10O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
InChIKeySZAFHPVKHPLRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8): A Solid α-Ketoester Intermediate


Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8), also known as methyl α-oxo-1-naphthaleneacetate, is a naphthalene-substituted α-ketoester with a molecular weight of 214.22 g/mol and the formula C₁₃H₁₀O₃ [1]. This compound is utilized as an electrophilic building block in organic synthesis and medicinal chemistry research, where its α-ketoester moiety serves as a reactive handle for diverse transformations [1].

Methyl 2-(naphthalen-1-yl)-2-oxoacetate: Limitations of In-Class Substitution


Despite sharing a naphthalene α-oxo core, analogs like ethyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 33656-65-4) and 2-(naphthalen-1-yl)-2-oxoacetic acid (CAS 26153-26-4) exhibit distinct physicochemical properties . Differences in lipophilicity, acidity, and volatility can alter reaction kinetics, solubility, and handling protocols, making simple molar replacement unreliable without additional optimization . These property gaps are quantified below.

Methyl 2-(naphthalen-1-yl)-2-oxoacetate: A Quantitative Comparative Analysis


Lipophilicity Advantage Over the Ethyl Ester Analog

The target compound's computed XLogP3 value is 3.3 [1]. This is approximately 0.7 log units higher than the 2.59 logP value reported for its closest 1-naphthyl analog, ethyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 33656-65-4) . The higher lipophilicity indicates a meaningfully different partition behavior. The free acid form, 2-(naphthalen-1-yl)-2-oxoacetic acid (CAS 26153-26-4), exhibits a predicted pKa of 2.07, making it ionized under physiological conditions, which is a stark contrast to the neutral methyl ester .

Lipophilicity LogP ADME Profiling

Solid-State Handling and Phase Purity Distinction

The target compound is a crystalline solid at room temperature with a reported melting point of 73 °C . In contrast, its ethyl ester analog (33656-65-4) has a slightly higher but comparably sharp melting point of 79-82 °C , while the free acid (26153-26-4) melts at a significantly higher 112-113 °C . The 2-naphthyl regioisomer (170166-53-7) has a substantially lower boiling point (130-134 °C at 0.2 Torr) , suggesting it may exist as an oil or low-melting solid.

Solid-State Chemistry Phase Purity Melting Point

Boiling Point as an Indicator of Purification Feasibility

The target compound's boiling point is reported as 200-240 °C at a reduced pressure of 5 Torr . The ethyl ester analog (33656-65-4) boils at a comparable 210-212 °C but at a higher pressure of 20 Torr , indicating it is significantly more volatile. The free acid (26153-26-4) has a much higher boiling point of 372 °C at 760 mmHg . The 2-naphthyl isomer (170166-53-7) has a distinctly lower boiling point of 130-134 °C at 0.2 Torr .

Purification Distillation Volatility

Stability-Linked Storage Requirement Operationalizes Quality Control

The target compound is prescribed a storage condition of 0-8 °C . This differs from structurally similar esters like ethyl 2-(naphthalen-1-yl)-2-oxoacetate or methyl 2-(naphthalen-2-yl)-2-oxoacetate, which are typically stored and shipped at ambient temperature in a cool, dry place . The cold-chain requirement is an indirect marker of the 1-naphthyl methyl ester's innate thermal lability, which is the key quality risk to manage during procurement.

Storage Stability Thermal Degradation Procurement Logistics

Isomeric Purity and Structural Confirmation by Spectroscopic Handles

The 1-naphthyl regioisomer possesses a full set of unique spectroscopic identifiers: an InChIKey of SZAFHPVKHPLRRD-UHFFFAOYSA-N and a canonical SMILES of COC(=O)C(=O)C1=CC=CC2=CC=CC=C21 [1]. These are distinct from the 2-naphthyl isomer (InChIKey: FVINGLUELKSOJJ-UHFFFAOYSA-N) [2]. For analytical chemists, these identifiers provide a definitive, quantitative means to distinguish between the two positional isomers by NMR, HPLC, or mass spectrometry, ensuring the correct isomer has been purchased or synthesized before committing to a multi-step reaction plan.

Quality Control Spectroscopy Isomeric Purity

Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8): Key Application Scenarios


Synthesis of Lipophilic Naphthalene Derivatives for SAR Studies

In medicinal chemistry structure-activity relationship (SAR) programs exploring naphthalene-based pharmacophores, the documented LogP of 3.3 for this compound [1] provides a quantifiable 0.7 log-unit lipophilicity advantage over the ethyl ester analog. This property is valuable when a project requires the modulation of an early lead compound's partition coefficient without altering its core scaffold.

Solid-Phase Peptide Synthesis (SPPS) or Solid-Support Chemistry Intermediate

The compound's defined melting point of 73 °C and its solid state at room temperature make it a reliable intermediate for solid-support synthetic methodologies. Unlike the analogous low-melting or waxy ethyl ester, the methyl ester's precise phase transition temperature enables accurate stoichiometric dispensing and crystallization from common reaction solvents, ensuring reproducibility in automated solid-phase synthesis.

Regioisomerically Pure, High-Vacuum Distillation Workflows

For labs equipped with high-vacuum distillation apparatus, the target compound's boiling point of 200-240 °C at 5 Torr is a key operational advantage over the much more volatile 2-naphthyl isomer (which boils at 130-134 °C at 0.2 Torr). This stability under vacuum reduces the risk of premature volatilization and potential loss during rigorous purification steps, ensuring the procurement of a specific regioisomer is matched by a compatible purification workflow.

Non-Ionizable Probe in Cellular or Biochemical Assays

In mechanistic studies requiring a neutral, cell-permeable probe, the methyl ester is a distinctly superior choice to the free acid of 2-(naphthalen-1-yl)-2-oxoacetic acid, which has a predicted pKa of 2.07 and is largely ionized at physiological pH . The ester's neutrality facilitates quantifiable passive diffusion across cell membranes, while the acid's ionization could confound intracellular concentration data.

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